molecular formula C10H17ClSi2 B11882269 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane CAS No. 941-15-1

1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane

Cat. No.: B11882269
CAS No.: 941-15-1
M. Wt: 228.86 g/mol
InChI Key: ZIVNGTYZHCFQGY-UHFFFAOYSA-N
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Description

1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane is an organosilicon compound with the molecular formula C10H17ClSi2 It is characterized by the presence of a phenyl group attached to a disilane backbone, which is further substituted with chlorine and methyl groups

Preparation Methods

The synthesis of 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane typically involves the reaction of phenylsilane with chloromethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the disilane bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alkoxides or amines, leading to the formation of new organosilicon compounds.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substitution patterns.

Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds, which are valuable in materials science and catalysis.

    Biology: The compound can be used in the development of silicon-based biomolecules for research in biochemistry and molecular biology.

    Industry: Utilized in the production of specialty polymers and as a component in advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane exerts its effects involves the interaction of its silicon centers with various molecular targets. The phenyl group and chlorine atom can participate in electrophilic and nucleophilic reactions, respectively, facilitating the formation of new chemical bonds. The disilane backbone provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar compounds to 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane include:

    1,1,2,2-Tetramethyl-2-phenyldisilane: Lacks the chlorine atom, leading to different reactivity and applications.

    1-Chloro-1,1,2,2-tetramethyldisilane: Lacks the phenyl group, resulting in different chemical properties and uses.

    1,1,2,2-Tetramethyl-2-(trimethylsilyl)disilane:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

chloro-[dimethyl(phenyl)silyl]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClSi2/c1-12(2,13(3,4)11)10-8-6-5-7-9-10/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVNGTYZHCFQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499874
Record name 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941-15-1
Record name 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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